(2'-methyl-[2,4'-bipyridin]-5-yl)methanamine
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Overview
Description
(2’-Methyl-[2,4’-bipyridin]-5-yl)methanamine is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds with two pyridine rings connected by a single bond. This particular compound features a methyl group at the 2’ position and a methanamine group at the 5 position of the bipyridine structure. Bipyridines are known for their versatility in coordination chemistry, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-methyl-[2,4’-bipyridin]-5-yl)methanamine typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative.
Introduction of the Methyl Group: The methyl group can be introduced through a methylation reaction. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction. This involves the reaction of the bipyridine aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production of (2’-methyl-[2,4’-bipyridin]-5-yl)methanamine may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control
Properties
Molecular Formula |
C12H13N3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
[6-(2-methylpyridin-4-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H13N3/c1-9-6-11(4-5-14-9)12-3-2-10(7-13)8-15-12/h2-6,8H,7,13H2,1H3 |
InChI Key |
NBYYHTMJKHFZCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC=C(C=C2)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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